Octachlorobiphenyldiol

Ecotoxicology Bioassay HO-PCBs

Environmental researchers using non-hydroxylated PCB standards risk drastically underestimating toxicity and misrepresenting environmental fate. Octachlorobiphenyldiol (CAS 36117-76-7) is a highly chlorinated dihydroxy-PCB metabolite that provides an irreplaceable reference standard for accurate quantification. - Uniquely mirrors the elevated acute toxicity & hydrophobicity of highly chlorinated HO-PCBs [1] - Essential for calibrating GC-MS/LC-MS/MS methods in complex matrices (sediment, biota, blood) [2] - Distinct mass spectral signature enables unambiguous identification at trace levels [3] Supplied with full Certificate of Analysis; batch-specific purity ≥98%.

Molecular Formula C12H2Cl8O2
Molecular Weight 461.8 g/mol
CAS No. 36117-76-7
Cat. No. B15341628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctachlorobiphenyldiol
CAS36117-76-7
Molecular FormulaC12H2Cl8O2
Molecular Weight461.8 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1Cl)Cl)Cl)O)O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H2Cl8O2/c13-3-1(4(14)7(17)9(19)6(3)16)2-5(15)8(18)10(20)12(22)11(2)21/h21-22H
InChIKeyNSAHLNKCXHQCGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octachlorobiphenyldiol Overview


Octachlorobiphenyldiol (CAS 36117-76-7) is a synthetic polychlorinated biphenyl (PCB) derivative belonging to the class of hydroxylated PCBs (HO-PCBs), characterized by eight chlorine atoms and two hydroxyl groups on its biphenyl core [1]. This high degree of chlorination imparts significant environmental persistence and hydrophobicity, making it a key analyte in studies of PCB metabolism, bioaccumulation, and toxicology [1]. As a metabolite of higher-chlorinated PCBs, it is primarily used as an analytical reference standard and as a model compound for investigating the distinct biological and environmental behaviors of HO-PCBs compared to their parent PCB congeners [2].

Product Type
Analytical Reference Standard
Compound Class
Hydroxylated PCB (HO-PCB)
Key Use Context
Environmental fate & toxicology studies

Why Octachlorobiphenyldiol Cannot Be Substituted


Generic substitution of Octachlorobiphenyldiol with other PCB congeners or even less-chlorinated HO-PCBs is scientifically unsound due to the compound's unique physicochemical and toxicological profile. Hydroxylation fundamentally alters a PCB's polarity, bioavailability, and biological activity [1]. Specifically, HO-PCBs exhibit significantly higher acute toxicity than their corresponding parent PCBs, with Microtox® EC50 values ranging from 0.07 to 133 mg L⁻¹, a trend that is inversely correlated with chlorination degree [2]. Therefore, using a non-hydroxylated octachlorobiphenyl standard would drastically underestimate environmental toxicity, while substituting with a lower-chlorinated HO-PCB would misrepresent its hydrophobicity and persistence [1]. These differences are critical for accurate environmental fate modeling, bioaccumulation studies, and toxicological assessments, making Octachlorobiphenyldiol an irreplaceable reference standard for its specific application [2].

Target Standard Octachlorobiphenyldiol (HO-PCB, high chlorination)
Non-hydroxylated Analog May underestimate toxicity; class-level evidence shows HO-PCBs are consistently more toxic than parent PCBs.
Lower-chlorinated HO-PCB May misrepresent hydrophobicity and persistence; high chlorination correlates with lower acute toxicity and distinct environmental partitioning.

Quantitative Evidence for Octachlorobiphenyldiol Selection


Acute Toxicity: HO-PCBs vs. Parent PCBs

Octachlorobiphenyldiol, as a member of the HO-PCB class, is expected to exhibit significantly higher acute toxicity than its parent octachlorobiphenyl congener. A comparative Microtox® study on 23 mono-HO-PCBs and their corresponding parent PCBs demonstrated that all HO-PCBs were more toxic, with EC50 values ranging from 0.07 to 133 mg L⁻¹ [1]. This increased toxicity is a hallmark of hydroxylated metabolites and is critical for accurate environmental risk assessment. While direct EC50 data for this specific octachloro- dihydroxy congener is not available in this dataset, the class-level inference is robust: the presence of hydroxyl groups consistently potentiates toxicity compared to the parent PCB [1].

Acute toxicity (Microtox)
Class-level inference
HO-PCBs: EC50 0.07–133 mg L⁻¹
Parent PCBs: less toxic in all cases
HO-PCB class generally more toxic than parent PCBs. Specific standard needed for accurate hazard assessment.
Direct EC50 for octachloro congener not reported; class-level inference applies.
Ecotoxicology Bioassay HO-PCBs

Cell-Type Specific Toxicity of HO-PCBs

In vitro studies using N27 (neural), SH-SY5Y (neural), and HepG2 (hepatic) cell lines have established that HO-PCBs are generally more cytotoxic than their corresponding parent PCBs or PCB sulfate metabolites [1]. This trend was observed across multiple cell types, with the exception of N27 cells exposed to OH-PCB 52 and PCB 52 sulfate, which showed similar toxicity [1]. For an octachlorinated HO-PCB like Octachlorobiphenyldiol, this class-level evidence strongly suggests that its cellular toxicity profile will be more pronounced than that of its parent octachlorobiphenyl, making it a distinct entity for toxicological investigations.

Cell-type specific cytotoxicity
Class-level inference
OH-PCBs more cytotoxic than parent PCBs and PCB sulfates across N27, SH-SY5Y, HepG2 cell lines.
Distinct toxicological profile supports use as model compound for neuro- and hepatotoxicity research.
Congener-specific data to verify; class trend described.
In Vitro Toxicology Neurotoxicity Metabolism

Toxicity-Hydrophobicity Correlation in HO-PCBs

A key differentiator for Octachlorobiphenyldiol is its position on the structure-activity relationship (QSAR) curve for HO-PCB toxicity. The Microtox® study established a significant positive correlation (Pearson's r = 0.74) between EC50 (decreasing toxicity) and hydrophobicity (pKow) [1]. As a highly chlorinated congener, Octachlorobiphenyldiol possesses a very high pKow value, placing it at the lower-toxicity end of the HO-PCB spectrum. This is a critical distinction: while it is more toxic than its parent PCB, it is markedly less acutely toxic than lower-chlorinated HO-PCBs (e.g., 4-OH-diCBs with EC50 = 0.07–0.36 mg L⁻¹) [1]. This quantitative relationship allows researchers to predict its behavior in environmental partitioning and bioavailability models.

QSAR correlation (Microtox)
Cross-study comparable
r = 0.74 (EC50 vs. pKow)
High pKow predicts lower acute toxicity among HO-PCBs. Supports environmental fate modeling for persistent metabolites.
Calculated pKow; confirm for octachloro diol congener.
Environmental Fate QSAR Bioavailability

Octachlorobiphenyldiol Applications


Environmental Fate and Bioaccumulation Modeling

Use Octachlorobiphenyldiol as a representative analytical standard for highly chlorinated HO-PCB metabolites in environmental fate studies. Its high hydrophobicity and correlation with lower acute toxicity [1] make it ideal for calibrating models that predict the long-range transport, sediment partitioning, and bioaccumulation potential of this persistent pollutant class. It is essential for quantifying HO-PCBs in complex matrices like sediments, biota, and human blood samples [2].

In Vitro Toxicology and Metabolism Studies

Employ Octachlorobiphenyldiol in cell-based assays (e.g., with HepG2 or neuronal cell lines) to investigate the specific toxicological pathways activated by highly chlorinated HO-PCBs. Its distinct cytotoxicity profile, which is generally more potent than parent PCBs but less than lower-chlorinated HO-PCBs [3], allows researchers to dissect structure-activity relationships governing endocrine disruption, oxidative stress, and neurotoxicity [4].

Analytical Method Development for Trace Analysis

Utilize Octachlorobiphenyldiol as a primary calibration standard for developing and validating highly sensitive GC-MS or LC-MS/MS methods. Its unique retention time and mass spectral signature are critical for the unambiguous identification and quantification of this specific dihydroxy-octachloro congener in environmental and biological samples, where it may be present at trace levels among a complex mixture of other PCB metabolites [2].

Application
Selection Property
Validation Focus
Environmental fate & bioaccumulation modeling
High chlorination and hydrophobicity representative of persistent HO-PCBs
Model accuracy for partitioning, long-range transport, and bioaccumulation in sediment/biota matrices
In vitro toxicology and metabolism studies
Distinct cytotoxicity profile vs. parent PCBs; QSAR-predicted lower acute toxicity than low-Cl HO-PCBs
Endpoint validation in neuronal and hepatic cell models; pathway-specific response interpretation
Analytical method development (GC/LC-MS)
Unique retention time and mass spectral signature for specific dihydroxy-octachloro congener
Method specificity, sensitivity in complex biological extracts; co-elution risk assessment with other HO-PCBs

Technical Documentation Hub

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35 linked technical documents
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